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molecular formula C11H13ClO B154879 4-tert-Butylbenzoyl chloride CAS No. 1710-98-1

4-tert-Butylbenzoyl chloride

Cat. No. B154879
M. Wt: 196.67 g/mol
InChI Key: WNLMYNASWOULQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754077B2

Procedure details

A mixture of 4-tert-butylbenzoic acid (1000 g, 5.6 mol) in sulfurous dichloride (1.5 L) was refluxed for 3 hours. Then the mixture was concentrated in vacuo, and the crude 101a was used in next step without further purification.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:16])=O>>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([Cl:16])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
1.5 L
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude 101a was used in next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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